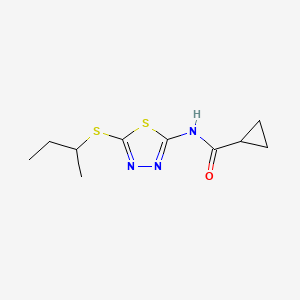

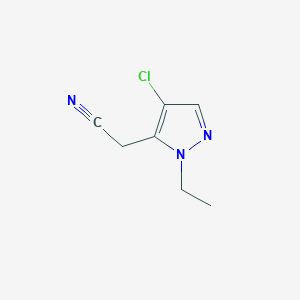

![molecular formula C17H13N3O3S2 B2374866 N-(5,6-二甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺 CAS No. 895443-20-6](/img/structure/B2374866.png)

N-(5,6-二甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(5,6-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide” is a compound that contains a benzothiazole moiety . Benzothiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Synthesis Analysis

The synthesis of benzothiazole derivatives often starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The labile N-H bond in N-monoalkylated BT-sulfonamides further allows the development of a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a thiazole ring, which is part of the vitamin B (thiamine) structure . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions. For example, N-alkyl-N-aryl BT-sulfonamides can be accessed with the help of the Chan-Lam coupling reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. For example, free thiazole is a light-yellow liquid with an odor similar to pyridine .科学研究应用

抗菌剂

Palkar 等人 (2017) 的一项研究重点是与 N-(5,6-二甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺密切相关的化合物的合成和抗菌评价。其中一些化合物表现出显着的抗菌活性,特别是对金黄色葡萄球菌和枯草芽孢杆菌,而对哺乳动物细胞没有细胞毒性 (Palkar et al., 2017).

潜在的 EGFR 抑制剂

Zhang 等人 (2017) 对与本化合物结构相似的苯并[d]噻唑-2-甲酰胺衍生物的研究揭示了它们作为潜在表皮生长因子受体 (EGFR) 抑制剂的有效性。这些化合物对各种癌细胞系表现出显着的细胞毒性,表明它们作为癌症治疗剂的潜力 (Zhang et al., 2017).

抗肿瘤活性

Ostapiuk 等人 (2017) 的一项研究合成了与 N-(5,6-二甲氧基苯并[d]噻唑-2-基)苯并[d]噻唑-6-甲酰胺相关的化合物,并检查了它们的抗肿瘤活性。研究结果表明,一些合成的噻唑衍生物具有显着的抗肿瘤作用 (Ostapiuk et al., 2017).

细胞毒性和抗菌活性

Nam 等人 (2010) 探讨了与本化合物结构相关的苯并噻唑衍生物的细胞毒性和抗菌活性。这些衍生物对癌细胞系表现出显着的细胞毒性,对细菌生长表现出中等的抑制作用 (Nam et al., 2010).

阴离子的化学传感器

Wang 等人 (2015) 对与本化合物结构相似的香豆素苯并噻唑衍生物的研究突出了它们作为氰化物阴离子化学传感器的潜力。这些化合物在氰化物存在下表现出显着の色和荧光变化,表明它们在化学传感应用中的潜在用途 (Wang et al., 2015).

属性

IUPAC Name |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c1-22-12-6-11-15(7-13(12)23-2)25-17(19-11)20-16(21)9-3-4-10-14(5-9)24-8-18-10/h3-8H,1-2H3,(H,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLWCNBEONBHKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

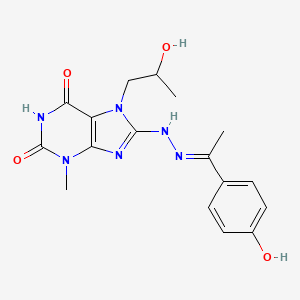

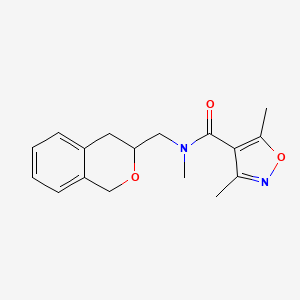

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2374787.png)

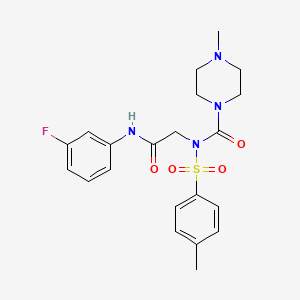

![1-Butyl-4-[1-(cyclohexylmethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2374788.png)

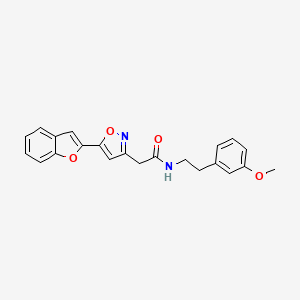

![N-[1-[4-(Trifluoromethyl)phenyl]azetidin-3-yl]but-2-ynamide](/img/structure/B2374789.png)

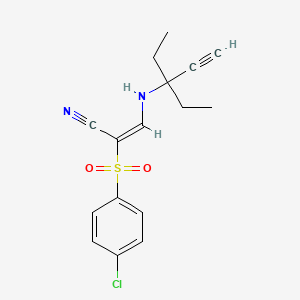

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-chloro-2-nitrobenzamide](/img/structure/B2374793.png)

![tert-Butyl N-{3-azabicyclo[3.3.1]nonan-9-yl}carbamate](/img/structure/B2374796.png)

![1-(2,6-dichlorobenzyl)-3-[(2,6-dimethylmorpholino)carbonyl]-2(1H)-pyridinone](/img/structure/B2374803.png)

![N-(cyanomethyl)-2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2374806.png)